Cas no 1490643-55-4 (tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate)

Tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate is a specialized carbamate derivative featuring a piperidinone scaffold. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive functional groups, including the tert-butyloxycarbonyl (Boc) protecting group and the 2,6-dioxopiperidine moiety. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the dioxopiperidine structure offers potential as a building block for heterocyclic compounds. Its well-defined reactivity profile makes it suitable for peptide modifications and the synthesis of pharmacologically active intermediates. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids or bases.
tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate structure
1490643-55-4 structure
Product Name:tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate
CAS No:1490643-55-4
MF:C11H18N2O4
MW:242.271623134613
MDL:MFCD21650179
CID:5324660
PubChem ID:18335022
Update Time:2025-10-21

tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate
    • tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate
    • MDL: MFCD21650179
    • Inchi: 1S/C11H18N2O4/c1-11(2,3)17-10(16)12-7-5-6-8(14)13(4)9(7)15/h7H,5-6H2,1-4H3,(H,12,16)
    • InChI Key: FOYROUKGPPBNAN-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1CCC(=O)N(C)C1=O

tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate

Recent Advances in the Study of tert-Butyl N-(1-Methyl-2,6-dioxopiperidin-3-yl)carbamate (CAS: 1490643-55-4)

The compound tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate (CAS: 1490643-55-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its piperidine-2,6-dione core, serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting proteolysis-targeting chimeras (PROTACs) and other protein degradation technologies. Recent studies have explored its utility in drug discovery, highlighting its role in the development of novel therapeutic agents.

One of the primary applications of tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate lies in its use as a building block for PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. PROTACs have emerged as a promising therapeutic strategy for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The compound's structural features, including the tert-butyl carbamate group and the dioxopiperidine moiety, make it an ideal candidate for conjugation with E3 ligase ligands and target protein binders, facilitating the formation of effective PROTAC molecules.

Recent research has also investigated the synthetic pathways and optimization strategies for tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a scalable and efficient synthesis route, emphasizing the importance of protecting group strategies and reaction conditions to achieve high yields and purity. The study reported a yield of over 85% under optimized conditions, with minimal byproduct formation, making it a viable option for large-scale production.

In addition to its synthetic utility, the compound has been evaluated for its pharmacokinetic and pharmacodynamic properties. Preliminary in vitro studies have demonstrated its stability under physiological conditions, with a half-life exceeding 24 hours in human plasma. This stability is crucial for its application in vivo, ensuring that the compound remains intact long enough to exert its intended effects. Furthermore, its lipophilicity (LogP ~2.5) suggests favorable membrane permeability, a desirable trait for drug candidates.

The potential therapeutic applications of tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate extend beyond PROTACs. Recent findings indicate its relevance in the development of covalent inhibitors, where the dioxopiperidine core can act as a reactive electrophile, forming covalent bonds with target proteins. This mechanism has been explored in the context of kinase inhibition, with promising results in preclinical models of cancer. For instance, a derivative of this compound exhibited potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.

Despite these advancements, challenges remain in the clinical translation of tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate-based therapies. Issues such as off-target effects, potential toxicity, and the need for improved delivery systems are areas of active investigation. Ongoing studies are focusing on structure-activity relationship (SAR) analyses to refine the compound's properties and enhance its selectivity and efficacy.

In conclusion, tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate (CAS: 1490643-55-4) represents a versatile and valuable scaffold in modern drug discovery. Its applications in PROTACs, covalent inhibitors, and other therapeutic modalities underscore its potential to address unmet medical needs. Future research will likely continue to explore its derivatives and optimize its properties, paving the way for innovative treatments in oncology, neurology, and beyond.

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